An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide
An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-4-(trifluoromethoxy)benzamide (CAS No. 1240257-18-4). As a fluorinated aromatic compound, it holds significant potential as a building block in medicinal chemistry and materials science. The introduction of both a fluorine atom and a trifluoromethoxy group to the benzamide scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity. This guide will delve into its structural features, predicted physicochemical properties, plausible synthetic pathways, and expected spectroscopic characteristics. Given the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will leverage established chemical principles and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.
Introduction and Significance
2-Fluoro-4-(trifluoromethoxy)benzamide is a substituted aromatic amide with the molecular formula C₈H₅F₄NO₂. The strategic placement of its functional groups—a fluorine atom at the 2-position, a trifluoromethoxy group at the 4-position, and a primary amide group—makes it a molecule of considerable interest in the field of drug discovery and development.
The benzamide moiety is a common scaffold in a wide array of biologically active compounds. The incorporation of fluorine and trifluoromethoxy groups can impart several desirable properties[1]:
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Metabolic Stability: The trifluoromethoxy group is known to be highly stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.
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Lipophilicity and Permeability: The fluorine and trifluoromethoxy substituents increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes.
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Modulation of Physicochemical Properties: These electron-withdrawing groups can alter the pKa of the amide protons and influence the overall electronic distribution of the aromatic ring, thereby affecting binding interactions with biological targets.
This guide aims to provide a detailed technical resource for scientists working with or considering the use of 2-Fluoro-4-(trifluoromethoxy)benzamide in their research endeavors.
Physicochemical Properties
While specific experimental data for 2-Fluoro-4-(trifluoromethoxy)benzamide is not extensively available, we can predict its key physicochemical properties based on its structure and by comparison with analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 1240257-18-4 | Chemical Supplier Data |
| Molecular Formula | C₈H₅F₄NO₂ | Chemical Supplier Data |
| Molecular Weight | 223.12 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar benzamides |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds |
| Boiling Point | Not available. Expected to be high due to hydrogen bonding capabilities of the amide group. | General property of primary amides |
| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on the aromatic and fluorinated nature |
Proposed Synthetic Pathways
A robust and reliable synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide is crucial for its application in research and development. While a specific, validated protocol for this compound is not readily found in the literature, a logical and effective synthetic route can be proposed based on standard organic chemistry transformations. The most common method for the synthesis of primary benzamides is the amidation of the corresponding benzoic acid or its activated derivatives.
Overview of the Proposed Synthesis
The proposed synthesis involves the conversion of the precursor, 2-fluoro-4-(trifluoromethoxy)benzoic acid, into the target benzamide. This can be achieved through a two-step process involving the activation of the carboxylic acid followed by reaction with an ammonia source.
Caption: Proposed two-step synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on general methods for benzamide synthesis and has not been experimentally validated for this specific compound.
Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride
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To a solution of 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.
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Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide
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Dissolve the crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride in an appropriate solvent like DCM or tetrahydrofuran (THF).
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Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess).
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Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-fluoro-4-(trifluoromethoxy)benzamide.
Expected Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-Fluoro-4-(trifluoromethoxy)benzamide. The following are the expected spectral characteristics:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.12 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3100 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F and C-O stretching vibrations.
Reactivity and Chemical Stability
2-Fluoro-4-(trifluoromethoxy)benzamide is expected to be a stable compound under normal laboratory conditions. The amide functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of substitution.
Safety and Handling
Specific safety and handling data for 2-Fluoro-4-(trifluoromethoxy)benzamide are not available. However, based on the data for the structurally similar compound, 2-Fluoro-4-(trifluoromethyl)benzamide, the following GHS hazard classifications can be anticipated[2]:
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area with plenty of water.
Applications in Research and Development
The unique combination of functional groups in 2-Fluoro-4-(trifluoromethoxy)benzamide makes it a valuable building block in several areas of chemical research:
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Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel drug candidates. The fluorinated substituents can be used to fine-tune the pharmacological properties of a lead compound.
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Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used to develop new pesticides and herbicides with improved efficacy and environmental profiles.
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Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers and other materials to modify their properties.
Conclusion
2-Fluoro-4-(trifluoromethoxy)benzamide is a promising chemical entity with significant potential for application in various fields of scientific research. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview of its expected chemical properties, a plausible synthetic route, and anticipated spectroscopic data based on sound chemical principles and analogies to related compounds. It is intended to serve as a valuable resource for researchers and to stimulate further investigation into the properties and applications of this interesting molecule.
References
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2-Fluoro-4-(trifluoromethyl)benzamide. PubChem. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide. Capot Chemical Co., Ltd. (2015-11-26). [Link]



